molecular formula C12H9BrClNO B2462275 3-(Benzyloxy)-2-bromo-5-chloropyridine CAS No. 2378806-57-4

3-(Benzyloxy)-2-bromo-5-chloropyridine

Cat. No.: B2462275
CAS No.: 2378806-57-4
M. Wt: 298.56
InChI Key: BILZXXOZYQKFLI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-bromo-5-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the second position, and a chlorine atom at the fifth position of the pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-bromo-5-chloropyridine typically involves the introduction of the benzyloxy group, bromine, and chlorine atoms onto the pyridine ring through a series of chemical reactions. One common method involves the following steps:

    Nitration and Reduction: The starting material, 3-hydroxypyridine, undergoes nitration to introduce a nitro group, followed by reduction to form 3-aminopyridine.

    Bromination: The 3-aminopyridine is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.

    Chlorination: The brominated intermediate is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fifth position.

    Benzyloxy Group Introduction: Finally, the benzyloxy group is introduced through an etherification reaction using benzyl alcohol and a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-bromo-5-chloropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form a benzaldehyde or reduced to form a benzyl alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed

    Substitution Reactions: Substituted pyridines with various functional groups.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Coupling Reactions: Biaryl or vinyl derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-bromo-5-chloropyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-bromo-5-chloropyridine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit specific enzymes by binding to their active sites or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-chloropyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-(Benzyloxy)-5-bromopyridine: Lacks the chlorine atom, which may affect its chemical properties and applications.

    2-Bromo-5-chloropyridine:

Uniqueness

3-(Benzyloxy)-2-bromo-5-chloropyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the benzyloxy group provides additional functionalization options. This combination makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-5-chloro-3-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-12-11(6-10(14)7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILZXXOZYQKFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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